N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C24H26N6 and a molecular weight of 398.5141. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and studied2. For a detailed synthesis process, it would be best to refer to a specialized chemical synthesis database or literature.Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring1. The compound also contains additional functional groups, including a cyclopentyl group, a 3,5-dimethylphenyl group, and a phenyl group1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. However, specific information about the physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., is not available in the resources I have accessed.Scientific Research Applications
Heterocyclic Compound Synthesis
A significant application of N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in scientific research is its role in the synthesis of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and materials science due to their diverse biological activities and photophysical properties. For example, the cyclocondensation of similar pyrazolo[3,4-d]pyrimidine compounds with hydroxylamine or hydrazine leads to the formation of novel heterocyclic structures, which have been studied for their structural properties based on NMR spectra and NOE measurements (Desenko et al., 1998).
Antimicrobial Activity
Another research area explores the antimicrobial potential of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one. These studies have synthesized a series of compounds to assess their efficacy against various Gram-positive and Gram-negative bacteria and fungi. The structural confirmation of these synthesized compounds has been achieved through IR, 1H-NMR, 13C-NMR, MS, and elemental analyses, indicating a broad spectrum of inhibitory activity against tested organisms (Reddy et al., 2010).
Anti-inflammatory and Anticancer Properties
Furthermore, research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidine analogues for their potential anti-inflammatory and anticancer properties. For instance, a new pyrazolo pyrimidine derivative has been identified to exhibit potent cyclooxygenase-2 inhibitory activity, which is crucial for its anti-inflammatory effects. This compound has also shown promising anti-angiogenic activity, suggesting its applicability in cancer treatment (Devesa et al., 2004).
Safety And Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety measures. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Future Directions
The future directions for this compound would depend on the results of further research. Given its structural features, it could be of interest in medicinal chemistry for the development of new therapeutic agents. However, more research is needed to fully understand its potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to specialized databases and scientific literature.
properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-16-12-17(2)14-19(13-16)26-22-21-15-25-30(20-10-4-3-5-11-20)23(21)29-24(28-22)27-18-8-6-7-9-18/h3-5,10-15,18H,6-9H2,1-2H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIITSEXIKKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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